molecular formula C19H23N3O2S B11074493 1-Isobutoxy-3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene CAS No. 488797-12-2

1-Isobutoxy-3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluorene

Cat. No.: B11074493
CAS No.: 488797-12-2
M. Wt: 357.5 g/mol
InChI Key: CFXLRUHCFFBJPL-UHFFFAOYSA-N
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Description

4-ISOBUTOXY-2,8,8-TRIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDINE is a complex heterocyclic compound with a molecular formula of C19H23N3O2S and a molecular weight of 357.5 g/mol

Preparation Methods

The synthesis of 4-ISOBUTOXY-2,8,8-TRIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDINE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity .

Scientific Research Applications

4-ISOBUTOXY-2,8,8-TRIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDINE has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets and pathways. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-ISOBUTOXY-2,8,8-TRIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 4-ISOBUTOXY-2,8,8-TRIMETHYL-7,10-DIHYDRO-8H-PYRANO[3’‘,4’‘:5’,6’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDINE stands out due to its unique structural features and biological activities. Similar compounds include other derivatives of pyrano, pyrido, thieno, and pyrimidine systems, which may share some properties but differ in their specific functional groups and overall structure.

Properties

CAS No.

488797-12-2

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

5,5,13-trimethyl-15-(2-methylpropoxy)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C19H23N3O2S/c1-10(2)8-23-17-16-15(20-11(3)21-17)13-6-12-9-24-19(4,5)7-14(12)22-18(13)25-16/h6,10H,7-9H2,1-5H3

InChI Key

CFXLRUHCFFBJPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)OCC(C)C)SC3=C2C=C4COC(CC4=N3)(C)C

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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